2-Methyl-3-(methylthio)propanoic Acid-d3

Description

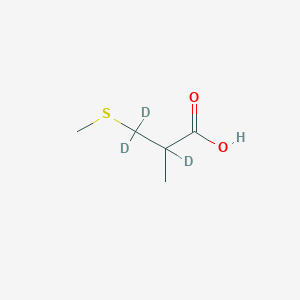

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,3-trideuterio-2-methyl-3-methylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-4(3-8-2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/i3D2,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGHYEQLQGHZJS-FBYXXYQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C)C(=O)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements for 2 Methyl 3 Methylthio Propanoic Acid D3

Deuterium (B1214612) Incorporation Techniques in Organic Synthesis of Small Molecules

The introduction of deuterium into small organic molecules can be achieved through a variety of synthetic methods, ranging from the use of deuterated building blocks to late-stage isotopic exchange reactions. nih.gov The choice of strategy depends on the target molecule's structure, the desired position of the deuterium label(s), and the required level of isotopic enrichment.

Common techniques for deuterium incorporation include:

Hydrogen Isotope Exchange (HIE): This method involves the exchange of protium (B1232500) (¹H) atoms with deuterium (²H) from a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂). nih.gov HIE reactions can be catalyzed by acids, bases, or transition metals. nih.gov For carboxylic acids, H/D exchange can be achieved at the α-position to the carboxyl group under certain conditions, often requiring a catalyst to increase the acidity of the α-hydrogen. nih.govresearchgate.net

Reductive Deuteration: Carbonyls, alkenes, and other unsaturated functional groups can be reduced using deuterium-delivering reagents. nih.gov Common reagents include sodium borodeuteride (NaBD₄), lithium aluminum deuteride (B1239839) (LiAlD₄), and deuterium gas (D₂) in the presence of a hydrogenation catalyst. nih.gov For instance, the reduction of an acyl chloride with samarium(II) iodide (SmI₂) in the presence of D₂O can produce α,α-dideuterio alcohols. researchgate.net

Use of Deuterated Building Blocks: This is one of the most straightforward and precise methods for incorporating deuterium. It involves using commercially available or pre-synthesized reagents where the deuterium atoms are already in place. nih.govresearchgate.net For introducing a deuterated methyl group, reagents like iodomethane-d3 (B117434) (CD₃I), methyl-d3 tosylate, or dimethyl-d6 sulfate (B86663) are frequently employed. This approach offers excellent control over the site and level of deuteration.

Photocatalysis and Radical Chemistry: Recent advancements have seen the rise of photoredox catalysis for deuterium incorporation. These methods can facilitate the deuteration of C-H bonds, including those that are typically unreactive, under mild conditions. nih.govnih.gov For example, a photochemical decarboxylation of free carboxylic acids in the presence of D₂O can achieve a deuterium exchange of the carboxy group. rsc.org

Precursor Design and Reaction Optimization for the Targeted Synthesis of 2-Methyl-3-(methylthio)propanoic Acid-d3

The structure of this compound, with the deuterium label on the S-methyl group, strongly suggests a synthetic strategy based on a deuterated building block. The most logical approach is the S-methylation of a suitable thiol precursor using a trideuteromethylating agent.

Precursor Design:

The key precursor for this synthesis is 2-methyl-3-mercaptopropanoic acid . This molecule contains the required carboxylic acid and the 2-methyl-3-thio backbone. The thiol (-SH) group provides a nucleophilic site for the introduction of the deuterated methyl group.

Synthetic Route:

The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism.

Deprotonation: The thiol group of 2-methyl-3-mercaptopropanoic acid is first deprotonated with a suitable base to form a more nucleophilic thiolate anion. The carboxylic acid proton is more acidic and will be deprotonated first, so a sufficient amount of base is required to deprotonate the thiol as well.

Nucleophilic Attack: The resulting thiolate attacks the electrophilic carbon of a trideuteromethylating agent, such as iodomethane-d3 (CD₃I) . This step forms the C-S bond and incorporates the -CD₃ group.

Workup: An acidic workup re-protonates the carboxylate, yielding the final product, this compound.

Reaction Optimization:

To maximize the yield and purity of the target compound, several reaction parameters must be optimized:

Base: A non-nucleophilic base is preferred to avoid side reactions. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). The choice of base can influence the reaction rate and selectivity.

Solvent: A polar aprotic solvent, such as dimethylformamide (DMF), acetonitrile, or acetone, is typically used for Sₙ2 reactions as it can solvate the cation of the base while not interfering with the nucleophile.

Temperature: The reaction is often performed at room temperature, but gentle heating may be required to drive the reaction to completion. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal temperature and reaction time.

Stoichiometry: Using a slight excess of the deuterated methylating agent can help ensure complete conversion of the thiol precursor. However, this must be balanced against the cost of the deuterated reagent and the ease of its removal from the final product.

Isotopic Purity Assessment and Structural Confirmation of this compound

After synthesis, it is imperative to verify the structure of the compound and determine its isotopic purity. This is typically accomplished using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is a powerful tool for determining isotopic purity. nih.govresearchgate.net By analyzing the mass-to-charge (m/z) ratio with high precision, HRMS can distinguish between molecules that differ only in their isotopic composition (isotopologues). nih.gov For this compound, the analysis would focus on the relative abundance of the following ions:

d₀ isotopologue: The non-deuterated compound (C₅H₁₀O₂S).

d₁, d₂ isotopologues: Partially deuterated impurities.

d₃ isotopologue: The desired target compound (C₅H₇D₃O₂S).

The isotopic purity is calculated from the relative intensities of these peaks. rsc.org

Illustrative Mass Spectrometry Data for Isotopic Purity Assessment

| Isotopologue | Formula | Theoretical m/z [M+H]⁺ | Observed Relative Abundance (%) |

| d₀ | C₅H₁₁O₂S⁺ | 135.0474 | 0.2 |

| d₁ | C₅H₁₀DO₂S⁺ | 136.0537 | 0.8 |

| d₂ | C₅H₉D₂O₂S⁺ | 137.0600 | 1.5 |

| d₃ | C₅H₈D₃O₂S⁺ | 138.0662 | 97.5 |

Note: This is a hypothetical data table to illustrate the principle. Actual results may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is essential for confirming the exact location of the deuterium atoms within the molecule. rsc.org

¹H NMR: In the proton NMR spectrum of this compound, the signal corresponding to the S-methyl protons (typically a singlet around 2.1 ppm) would be significantly diminished or absent, depending on the isotopic purity. The integration of this residual signal compared to other protons in the molecule provides a quantitative measure of deuteration.

²H NMR (Deuterium NMR): A deuterium NMR spectrum would show a signal at the chemical shift corresponding to the S-methyl group, providing direct evidence of deuterium incorporation at that specific position.

¹³C NMR: The carbon of the -CD₃ group would appear as a multiplet (typically a 1:1:1 triplet) due to C-D coupling, and its resonance would be slightly upfield compared to the corresponding -CH₃ group in the non-deuterated compound.

Scalability and Efficiency Considerations in this compound Production

Transitioning the synthesis of this compound from a laboratory scale to larger-scale production introduces several challenges that must be addressed to ensure efficiency, cost-effectiveness, and safety.

Cost and Availability of Starting Materials: The primary cost driver is often the deuterated reagent, in this case, iodomethane-d3. While effective, it is significantly more expensive than its non-deuterated counterpart. Large-scale production may necessitate sourcing from bulk suppliers or exploring alternative, more economical deuteration strategies if feasible, though the building block approach remains the most precise for this target.

Process Optimization: Reaction conditions optimized on a small scale may not translate directly to a larger reactor. Factors such as heat transfer, mixing efficiency, and addition rates become critical. The exothermic nature of the S-methylation reaction must be managed to prevent runaway reactions and the formation of byproducts.

Reactor Choice and Technology: For larger quantities, moving from traditional batch reactors to continuous flow chemistry systems can offer significant advantages. researchgate.net Flow reactors provide superior control over reaction parameters, improved heat and mass transfer, and enhanced safety, which can lead to higher yields and purity. researchgate.net This technology is particularly well-suited for highly exothermic or rapid reactions.

Catalyst and Reagent Efficiency: While the proposed synthesis is stoichiometric, other deuteration methods might rely on catalysts. For scalable catalytic processes, such as H/D exchange, the development of robust, reusable, and highly active catalysts is crucial. nih.gov For the S-methylation route, optimizing the stoichiometry to use the minimum required excess of the expensive deuterated reagent is key to improving cost-efficiency.

Ultimately, a successful scale-up requires a holistic approach, considering the entire process from raw material sourcing to final product purification to develop a robust, safe, and economically viable manufacturing process. llnl.gov

Advanced Analytical Applications of 2 Methyl 3 Methylthio Propanoic Acid D3

Development of Quantitative Assays Utilizing 2-Methyl-3-(methylthio)propanoic Acid-d3 as an Internal Standard in Mass Spectrometry

The primary application of this compound is as an internal standard in quantitative assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis because they closely mimic the analyte of interest in terms of chemical and physical properties. waters.comscispace.comkcasbio.com This ensures that any variations during sample preparation, extraction, and ionization are accounted for, leading to more reliable and accurate results. nih.gov

In a typical quantitative LC-MS/MS workflow, a known amount of this compound is spiked into a biological sample (e.g., plasma, urine, or tissue homogenate) containing the non-labeled analyte, 2-methyl-3-(methylthio)propanoic acid. Both the analyte and the internal standard co-elute from the chromatography column and are subsequently ionized and detected by the mass spectrometer. The deuterium (B1214612) atoms in the internal standard give it a higher mass-to-charge ratio (m/z) than the analyte, allowing the mass spectrometer to distinguish between the two. chromforum.org

The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then compared to a calibration curve generated from samples with known concentrations of the analyte and a constant concentration of the internal standard. Because the analyte and the internal standard experience similar matrix effects—ion suppression or enhancement caused by other components in the sample—the ratio remains constant even if the absolute signal intensity fluctuates. waters.comkcasbio.com

Table 1: Hypothetical LC-MS/MS Transition Parameters for the Quantification of 2-Methyl-3-(methylthio)propanoic Acid

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 2-Methyl-3-(methylthio)propanoic Acid | 135.0 | 89.0 | 15 |

| This compound | 138.0 | 92.0 | 15 |

This interactive table illustrates the distinct mass-to-charge ratios that enable separate detection of the analyte and its deuterated internal standard.

Application of this compound in Chromatographic Techniques for Enhanced Resolution and Identification

While the primary role of this compound in chromatography is as an internal standard, its presence can also aid in the development and validation of chromatographic methods. The use of a deuterated standard can sometimes lead to a slight shift in retention time compared to the non-labeled analyte, a phenomenon known as the "isotope effect". scispace.com This effect, though often minimal, must be considered during method development to ensure that the analyte and internal standard peaks are adequately resolved from other matrix components but are still closely eluting to compensate for matrix effects effectively.

In gas chromatography (GC), derivatization is often required for polar analytes like carboxylic acids to increase their volatility. The similar reactivity of this compound and its non-labeled counterpart ensures that they undergo derivatization with the same efficiency, a critical factor for accurate quantification. au.dk The resulting derivatized products will maintain their mass difference, allowing for their distinct detection by the mass spectrometer. The use of a deuterated standard helps to confirm the identity of the analyte peak in complex chromatograms, especially in metabolomics studies where numerous structurally similar compounds may be present. au.dknih.gov

Table 2: Hypothetical Retention Time Data in a GC-MS Analysis

| Compound | Derivatizing Agent | Retention Time (min) |

| 2-Methyl-3-(methylthio)propanoic Acid | N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | 12.54 |

| This compound | N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | 12.52 |

This interactive table demonstrates the slight difference in retention time that can be observed between an analyte and its deuterated internal standard.

Utilization of this compound in Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Studies

For a flexible molecule like 2-Methyl-3-(methylthio)propanoic Acid, which has several rotatable single bonds, a combination of NMR techniques and computational modeling can be used to determine the preferred conformations in different solvents. nih.govcopernicus.orgrsc.org By analyzing the quadrupolar coupling constants and relaxation times from the ²H NMR spectrum, researchers can gain information about the rotational barriers and the rates of conformational exchange. nih.gov This information is crucial for understanding how the molecule might interact with biological targets, such as enzymes or receptors.

In mechanistic studies, deuterium labeling can be used to trace the metabolic fate of the molecule or to investigate reaction mechanisms. The presence of deuterium can alter the rate of a chemical reaction if the C-D bond is broken in the rate-determining step, a phenomenon known as the kinetic isotope effect. This can provide strong evidence for a proposed reaction pathway.

Investigations into the Metabolic and Biochemical Roles of 2 Methyl 3 Methylthio Propanoic Acid D3

Elucidation of Metabolic Pathways and Transformations of 2-Methyl-3-(methylthio)propanoic Acid Using Deuterated Tracers

The use of deuterated tracers, such as 2-Methyl-3-(methylthio)propanoic Acid-d3, is a cornerstone in the elucidation of metabolic pathways. The non-deuterated form of this compound, 3-(methylthio)propionic acid, is recognized as an intermediate in the metabolism of the essential amino acid methionine in mammals. nih.govmedchemexpress.com By introducing this compound into a biological system, researchers can track the journey of this molecule and its metabolic products.

The primary analytical technique for such studies is mass spectrometry coupled with chromatography (GC-MS or LC-MS). The deuterium (B1214612) atoms in this compound increase its molecular weight by three daltons compared to its unlabeled counterpart. This mass shift allows for the clear differentiation between the administered tracer and the endogenous, unlabeled molecules. As the deuterated compound is metabolized, the deuterium label is carried over to its downstream metabolites, enabling their identification and quantification.

Potential metabolic transformations of this compound that can be investigated include:

Oxidation: The sulfur atom can be oxidized to form sulfoxides and sulfones.

Demethylation: The methyl group attached to the sulfur atom can be removed.

Further catabolism: The propanoic acid backbone can be further broken down, potentially entering central carbon metabolism.

By analyzing samples over time, a dynamic picture of the metabolic cascade can be constructed, revealing the sequence of enzymatic reactions and the relative abundance of different metabolic products.

Flux Analysis and Pathway Elucidation via Stable Isotope Tracing with this compound

Metabolic flux analysis is a quantitative method used to determine the rates of metabolic reactions within a biological network. Stable isotope tracers like this compound are instrumental in these studies. nih.govcreative-proteomics.com By administering a known amount of the deuterated tracer and measuring the rate of its disappearance and the appearance of its labeled metabolites, the flux through specific metabolic pathways can be calculated. nih.gov

In the context of sulfur amino acid metabolism, this compound can be used to probe the dynamics of methionine metabolism. nih.govmedchemexpress.com For instance, the rate at which the deuterated tracer is converted to subsequent products can provide insights into the activity of enzymes involved in this pathway under various physiological or pathological conditions.

A key advantage of using stable isotopes is the ability to perform kinetic studies in living organisms or cell cultures without the concerns associated with radioactive isotopes. The data obtained from such flux analyses are crucial for understanding how metabolic networks are regulated and how they respond to external stimuli or genetic modifications.

Enzymatic Reaction Mechanisms and Isotopic Effects Studied with this compound

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. This occurs because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond, requiring more energy to break. nih.govnih.gov This phenomenon can be exploited to study enzymatic reaction mechanisms.

In the metabolism of this compound, if a reaction involves the cleavage of a C-H bond on the deuterated methyl group (for example, in a demethylation reaction), the rate of this reaction would be slower compared to the non-deuterated compound. researchgate.net By comparing the metabolic rates of the deuterated and non-deuterated forms, researchers can determine if the cleavage of this specific bond is a rate-limiting step in the enzymatic reaction.

This approach provides valuable information about the transition state of the reaction and the mechanism by which the enzyme catalyzes the transformation. A significant KIE would suggest that the C-H bond is broken in the rate-determining step of the reaction.

Role of this compound in Understanding Sulfur Metabolism and Related Biochemical Processes

Sulfur-containing amino acids, primarily methionine and cysteine, play critical roles in numerous biochemical processes, including protein synthesis, methylation reactions, and the synthesis of antioxidants like glutathione. nist.govsigmaaldrich.com The metabolism of these amino acids is complex and tightly regulated. medchemexpress.com

The use of deuterated tracers such as this compound provides a powerful tool to investigate the intricacies of sulfur metabolism. By tracing the metabolic fate of this compound, scientists can gain a deeper understanding of the pathways that govern the synthesis, degradation, and recycling of sulfur-containing molecules. nih.govsigmaaldrich.com

Such studies can shed light on how sulfur metabolism is altered in various diseases, including metabolic disorders and cancer. For example, by tracking the incorporation of the deuterium label into different metabolites, it is possible to identify metabolic bottlenecks or upregulated pathways associated with a particular disease state. This knowledge is fundamental for the development of novel diagnostic and therapeutic strategies.

Interactive Data Table: Expected Mass Spectrometry Fragmentation

The following table illustrates the expected mass-to-charge ratios (m/z) for the parent ion and potential fragments of 2-Methyl-3-(methylthio)propanoic Acid and its deuterated (d3) form in a mass spectrometer. The d3-label is on the methyl group attached to the sulfur atom.

| Compound | Parent Ion [M+H]+ (m/z) | Fragment [M-CH3]+ (m/z) | Fragment [M-SCH3]+ (m/z) | Fragment [M-COOH]+ (m/z) |

| 2-Methyl-3-(methylthio)propanoic Acid | 135.0 | 120.0 | 88.0 | 90.0 |

| This compound | 138.0 | 120.0 | 88.0 | 93.0 |

Computational and Theoretical Studies Pertaining to 2 Methyl 3 Methylthio Propanoic Acid D3

Quantum Chemical Calculations for Deuterium (B1214612) Isotope Effects on Reaction Kinetics and Thermodynamics

The substitution of hydrogen (protium, H) with its heavier isotope, deuterium (D), in a molecule introduces subtle yet significant changes in its physicochemical properties, which can be quantified and rationalized through quantum chemical calculations. In the case of 2-Methyl-3-(methylthio)propanoic Acid-d3, the three hydrogen atoms on the methylthio group (-S-CH₃) are replaced with deuterium (-S-CD₃). This modification primarily influences the vibrational energy of the molecule and, consequently, the kinetics and thermodynamics of reactions involving the cleavage of these C-D bonds.

The foundational principle behind these effects is the difference in zero-point vibrational energy (ZPVE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. Due to deuterium's greater mass, the C-D bond has a lower vibrational frequency and a lower ZPVE compared to a C-H bond. nih.govwikipedia.org Consequently, more energy is required to break a C-D bond than a C-H bond. This difference in activation energy gives rise to the kinetic isotope effect (KIE), defined as the ratio of the rate constant of the non-deuterated reactant (kH) to that of the deuterated reactant (kD).

For reactions where the C-H bond is broken in the rate-determining step, a primary KIE (kH/kD) is typically observed to be greater than 1. Quantum chemical calculations, often employing Density Functional Theory (DFT) methods, can model the transition state of a proposed reaction mechanism, such as the S-demethylation of 2-Methyl-3-(methylthio)propanoic Acid by a cytochrome P450 enzyme. youtube.comyoutube.com These calculations can predict the vibrational frequencies of the bonds in both the ground state and the transition state for the protiated and deuterated isotopologues. From this, the ZPVE can be calculated, allowing for a theoretical determination of the KIE.

A hypothetical calculation for the S-demethylation reaction is illustrated in the table below. The data demonstrates the expected lower vibrational frequencies and ZPVE for the C-D bonds and the resulting theoretical KIE. Such calculations are crucial for predicting the metabolic stability of deuterated compounds. nih.gov

| Parameter | -S-CH₃ (Protiated) | -S-CD₃ (Deuterated) | Description |

|---|---|---|---|

| Avg. C-H/C-D Stretching Frequency | ~2980 cm⁻¹ | ~2150 cm⁻¹ | The vibrational frequency of the C-D bond is significantly lower due to the increased mass of deuterium. |

| Calculated Zero-Point Energy (ZPE) | Higher Value | Lower Value | The ground state energy level is lower for the deuterated compound, making it more stable. |

| Activation Energy (Ea) for C-H/C-D cleavage | Ea(H) | Ea(D) > Ea(H) | A higher energy input is required to break the C-D bond compared to the C-H bond. |

| Theoretical Kinetic Isotope Effect (kH/kD) | ~2 to 7 | The reaction rate for the deuterated compound is predicted to be 2 to 7 times slower if C-H/C-D bond cleavage is the rate-determining step. nih.gov |

Molecular Dynamics Simulations and Docking Analyses for Interactions of 2-Methyl-3-(methylthio)propanoic Acid with Biological Macromolecules

Molecular dynamics (MD) simulations and molecular docking are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule, typically a protein (receptor). nih.govgrantome.com For 2-Methyl-3-(methylthio)propanoic Acid, a known metabolite of methionine, the most relevant protein targets are the enzymes responsible for its subsequent metabolism. medchemexpress.comnih.gov These include members of the cytochrome P450 (CYP) superfamily, particularly isoforms like CYP2C9, CYP2C19, and CYP3A4 which are known to metabolize thioethers, and potentially thiol S-methyltransferases. nih.govwikipedia.orgnih.gov

Molecular docking predicts the preferred orientation and binding affinity of a ligand within the active site of a protein. nih.govtuat.ac.jp A hypothetical docking analysis of this compound into the active site of human CYP3A4 would involve several key steps. The analysis would reveal potential interactions, such as hydrogen bonds from the carboxylic acid group to polar amino acid residues (e.g., Arginine, Serine) and hydrophobic interactions involving the methyl groups and the thioether sulfur. nih.govnih.gov The docking score, an estimation of binding affinity, would be calculated.

Following docking, MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time. nih.gov An MD simulation would model the movements and conformational changes of the compound within the enzyme's binding pocket, assessing the stability of the docked pose. For this compound, simulations could confirm whether the methylthio group is positioned appropriately for oxidative attack by the heme iron center of the CYP enzyme. While the d3-isotope substitution does not significantly alter the molecule's shape for docking purposes, MD simulations could reveal minor changes in the dynamics of the interaction due to the altered vibrational properties of the C-D bonds.

| Step in Docking/MD Analysis | Objective | Example for 2-Methyl-3-(methylthio)propanoic Acid and CYP3A4 |

|---|---|---|

| 1. Receptor & Ligand Preparation | Prepare 3D structures of the enzyme and the small molecule for computation. | Obtain crystal structure of CYP3A4 (e.g., from PDB). Model the 3D structure of the ligand. |

| 2. Molecular Docking | Predict the binding pose and affinity of the ligand in the enzyme's active site. | The carboxylate group forms hydrogen bonds with active site residues; the methylthio group orients towards the heme iron. |

| 3. Scoring | Rank potential binding poses using a scoring function to estimate binding free energy. | Calculate a numerical score (e.g., in kcal/mol) indicating the predicted strength of the interaction. |

| 4. Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior and stability of the ligand-protein complex over time (nanoseconds). | Assess the stability of the hydrogen bonds and the orientation of the -S-CD₃ group relative to the catalytic center. |

Predictive Modeling of Metabolic Fates and Pathway Networks Involving 2-Methyl-3-(methylthio)propanoic Acid

Predictive modeling of metabolism uses computational algorithms and databases of known metabolic reactions to forecast the biotransformation of a chemical compound. For deuterated molecules like this compound, specialized software can account for the kinetic isotope effect on metabolic rates. nih.gov

The non-deuterated parent compound, 2-Methyl-3-(methylthio)propanoic acid, is an intermediate in the transamination pathway of methionine metabolism. nih.gov Its known metabolic transformations include S-oxidation of the thioether to a sulfoxide (B87167) and subsequent products, or demethylation. medchemexpress.com These oxidative reactions are often catalyzed by cytochrome P450 enzymes. nih.govnih.gov

By introducing deuterium at the methylthio group, the metabolic fate is expected to be significantly altered. The C-D bonds are stronger than C-H bonds, leading to a slower rate of any metabolic reaction that involves the cleavage of these bonds (e.g., S-demethylation). nih.gov Predictive software, such as the IMPACTS module in Molecular Forecaster, can model the interaction with CYP enzymes and predict the sites of metabolism (SoMs). nih.gov

| Compound | Predicted Primary Metabolic Reaction | Predicted Relative Rate | Rationale |

|---|---|---|---|

| 2-Methyl-3-(methylthio)propanoic Acid | S-Oxidation or S-Demethylation | Normal | The thioether methyl group is a known site for oxidative metabolism by CYP enzymes. |

| This compound | S-Oxidation or S-Demethylation | Significantly Reduced | The kinetic isotope effect resulting from the stronger C-D bonds slows the rate of bond cleavage at this position. |

| This compound | Hydroxylation at other positions | Relatively Increased | Slowing the primary metabolic pathway may allow slower, secondary pathways to become more significant. |

In Silico Approaches for Designing Novel Deuterated Analogues and Their Potential Applications

In silico approaches are integral to modern drug design and chemical biology, allowing for the rational design of new molecules with desired properties. In the context of deuteration, these computational methods are used to strategically identify positions within a molecule where substituting hydrogen with deuterium would be most beneficial, typically to enhance metabolic stability and improve its pharmacokinetic profile. nih.govnih.gov

For a molecule like 2-Methyl-3-(methylthio)propanoic Acid, the design of the -d3 analogue is a straightforward application of this principle, targeting a known metabolically active site. However, in silico tools could be used more broadly to analyze the entire molecule for other potential "metabolic hotspots." Software that predicts sites of metabolism can rank various positions on the molecule according to their likelihood of being oxidized by metabolic enzymes. If other labile C-H bonds were identified, multi-deuterated or selectively deuterated analogues could be designed to further slow metabolism.

The potential applications for a metabolically stabilized analogue like this compound primarily lie in research. As a stable, isotopically-labeled metabolic tracer, it could be used in metabolic profiling studies to investigate the flux through the methionine transamination pathway in vivo or in cell culture. nih.gov Its slower breakdown would allow for clearer tracking and measurement over time compared to its rapidly metabolized, non-deuterated counterpart. If the parent compound were ever identified as having therapeutic or biological activity, the deuterated analogue could be developed as a superior version with an improved pharmacokinetic profile, potentially requiring lower or less frequent administration.

| Design Approach | Computational Tool/Method | Objective for 2-Methyl-3-(methylthio)propanoic Acid | Potential Application |

|---|---|---|---|

| Targeted Deuteration | Metabolism Prediction Software (e.g., IMPACTS) | Confirm the methylthio group as a primary metabolic hotspot. | Create the -d3 analogue to slow a known metabolic reaction. |

| Global Hotspot Analysis | Metabolism Prediction Software | Identify any other C-H bonds on the molecule susceptible to metabolic oxidation. | Design novel, multi-deuterated analogues with even greater metabolic stability. |

| Pharmacokinetic Modeling | ADME Prediction Software | Predict the half-life, clearance, and bioavailability of the designed deuterated analogues. | Optimize the deuteration pattern for use as a long-lasting metabolic tracer. |

Emerging Research Directions and Future Perspectives for 2 Methyl 3 Methylthio Propanoic Acid D3

Novel Applications of 2-Methyl-3-(methylthio)propanoic Acid-d3 as a Deuterated Building Block in Complex Molecule Synthesis

The use of deuterated building blocks is a cornerstone of modern medicinal chemistry and drug development. enamine.netenamine.net These isotopically labeled precursors are instrumental in the synthesis of complex deuterated molecules, which are often investigated as new chemical entities or used in pharmacokinetic studies. enamine.netnih.gov The rationale for using deuterated compounds lies in the kinetic isotope effect (KIE); the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond. nih.gov This can lead to improved metabolic stability, reduced formation of toxic metabolites, and potentially a better safety profile compared to the non-deuterated parent drug. nih.govnih.gov

This compound is an ideal candidate for a deuterated building block. Its non-deuterated analogue, and structurally similar compounds like 3-benzoylthio-2-methyl-propanoic acid, are recognized as key intermediates in the synthesis of more complex molecules, including angiotensin-converting enzyme (ACE) inhibitors. google.com By substituting the standard intermediate with this compound, chemists can synthesize the deuterated version of a final active pharmaceutical ingredient (API).

The primary application of such a deuterated API is in absorption, distribution, metabolism, and excretion (ADME) studies. nih.gov When the deuterated drug is co-administered with its non-deuterated counterpart, mass spectrometry can easily distinguish between the two, allowing for precise quantification of the parent drug and its metabolites. This "deuterium switch" approach has become a valuable strategy in drug discovery. nih.gov The development of a library of deuterated building blocks, including specialized molecules like this compound, is therefore crucial for advancing pharmaceutical research. enamine.netenamine.net

Table 1: Comparative Properties of a Deuterated vs. Non-Deuterated Synthetic Building Block

| Feature | Standard Building Block (H3) | Deuterated Building Block (d3) | Rationale for Use |

|---|---|---|---|

| Compound | 2-Methyl-3-(methylthio)propanoic Acid | This compound | Introduction of a stable isotopic label. |

| Molecular Weight | 150.22 g/mol | 153.24 g/mol | Allows for mass spectrometric differentiation from the unlabeled form. |

| Metabolic Stability | Standard | Potentially enhanced due to the Kinetic Isotope Effect (KIE) at the methylthio group. nih.gov | May reduce the rate of specific metabolic pathways (e.g., S-demethylation). |

| Application | Synthesis of standard active pharmaceutical ingredients (APIs). | Synthesis of deuterated APIs for ADME studies and as potential new drug candidates. enamine.netnih.gov | Enables precise pharmacokinetic comparisons and development of drugs with improved profiles. |

Potential for this compound in Environmental Tracing and Biogeochemical Cycling Studies

Stable isotope probing (SIP) is a powerful technique used to trace the fate of compounds in complex environmental matrices and to identify the organisms responsible for their metabolism. nih.govtaylorandfrancis.com This method involves introducing a substrate labeled with a heavy stable isotope (like ¹³C, ¹⁵N, or ²H) into an environment and tracking its incorporation into microbial biomass, nucleic acids, or metabolic byproducts. nih.govtaylorandfrancis.com SIP provides a direct link between metabolic function and microbial identity without the need for cultivation. taylorandfrancis.com

While sulfur's stable isotopes (e.g., ³⁴S) are used to study the biogeochemical sulfur cycle, deuterated organic molecules offer a complementary approach for tracking specific organic pollutants. nih.govwikipedia.orgharvard.edu this compound could serve as a valuable tracer for studying the environmental fate of sulfur-containing organic acids. These compounds can enter the environment from industrial sources or as breakdown products of larger molecules.

By introducing this compound into soil or water microcosms, researchers can:

Track Biodegradation Pathways: Monitor the appearance of deuterated metabolites over time using high-resolution mass spectrometry to elucidate the steps of the degradation pathway. ufz.de

Identify Active Microbes: By coupling SIP with metagenomics (DNA-SIP), scientists can identify the specific microorganisms that assimilate the deuterated compound by extracting and sequencing the "heavy" DNA containing the deuterium (B1214612) label. nih.gov

Assess Bioremediation Potential: The rate of disappearance of the deuterated tracer can provide a clear measure of the intrinsic bioremediation capacity of a contaminated site. nih.gov

The use of a deuterated tracer is particularly advantageous because deuterium is naturally present at very low abundance (approx. 0.015%), making the signal from the labeled compound highly distinct and easy to measure, even at low concentrations. nih.gov This allows for sensitive tracking of environmental transformation and transport processes. nih.gov

Table 2: Hypothetical Design of an Environmental Tracing Study

| Study Phase | Action | Technique(s) | Expected Outcome |

|---|---|---|---|

| 1. Baseline | Characterize microbial community and background organic compounds in the environmental sample (e.g., soil slurry). | Metagenomic Sequencing, LC-MS | Identifies the initial microbial diversity and chemical complexity. |

| 2. Spiking | Introduce this compound at a known concentration into the microcosm. | N/A | Initiates the tracing experiment. |

| 3. Monitoring | Collect samples over time and analyze for the parent d3-compound and its potential deuterated metabolites. | High-Resolution Mass Spectrometry (HRMS) | Determines the degradation rate and identifies transformation products. ufz.de |

| 4. Identification | After incubation, separate biomass components by density gradient centrifugation and sequence the DNA from the "heavy" fraction. | DNA-SIP, 16S rRNA/Metagenomic Sequencing | Identifies the specific microorganisms actively consuming the deuterated substrate. nih.govtaylorandfrancis.com |

Integration of this compound Research with Multi-Omics Data for Systems Biology Approaches

Systems biology aims to understand complex biological processes holistically by integrating data from multiple "omics" layers, such as genomics, transcriptomics, proteomics, and metabolomics. nih.govmdpi.com Stable isotope labeling is a key enabling technology in this field, as it provides dynamic information on metabolic fluxes and pathway activities, which cannot be captured by static omics measurements alone. nih.govcreative-proteomics.com

Introducing this compound as a metabolic tracer into a biological system (e.g., cell culture or an organism) allows researchers to map its metabolic fate with high precision. creative-proteomics.com As the d3-labeled compound is processed by cellular enzymes, the deuterium label is carried into downstream metabolites. These labeled metabolites can be detected and quantified using mass spectrometry-based metabolomics, providing a clear picture of the active metabolic pathways. nih.gov

This approach offers several advantages for systems biology:

Metabolic Flux Analysis: It allows for the measurement of the rate of metabolic conversions (flux), providing a dynamic view of cellular metabolism that complements static metabolite concentration data. nih.gov

Pathway Discovery: The appearance of novel deuterated compounds can help uncover previously unknown metabolic pathways or connections between different pathways. nih.gov

Enhanced Metabolite Identification: The distinct isotopic signature helps to confidently identify metabolites in complex biological samples. nih.gov

Integrating this stable isotope tracing data with other omics datasets (e.g., transcriptomics or proteomics) can yield powerful insights. mdpi.comuit.no For example, an increase in the flux through a specific pathway, as revealed by the d3-tracer, could be correlated with the increased expression of genes or proteins encoding the enzymes in that pathway. This multi-omics integration provides a more complete and mechanistic understanding of how biological systems respond to various stimuli or disease states. nih.govmdpi.com

Table 3: Hypothetical Mass Tracking in a Multi-Omics Experiment

| Compound | Formula (Unlabeled) | Mass (Unlabeled) | Formula (d3-Labeled) | Mass (d3-Labeled) | Analytical Purpose |

|---|---|---|---|---|---|

| Tracer | C₅H₁₀O₂S | 150.04 | C₅H₇D₃O₂S | 153.06 | The input compound for the metabolic study. |

| Hypothetical Metabolite A (e.g., S-Oxidation) | C₅H₁₀O₃S | 166.03 | C₅H₇D₃O₃S | 169.05 | Tracing the compound through oxidative pathways. |

| Hypothetical Metabolite B (e.g., Conjugation with Glutathione) | C₁₅H₂₅N₃O₈S₂ | 455.11 | C₁₅H₂₂D₃N₃O₈S₂ | 458.13 | Following the compound into detoxification or specific biosynthetic pathways. |

Future Methodological Innovations for the Synthesis and Application of Deuterated Small Molecules, Exemplified by this compound

The growing demand for deuterated compounds has spurred significant innovation in synthetic organic chemistry. nih.gov Traditional methods for preparing labeled compounds often involve multi-step syntheses starting from simple, pre-deuterated starting materials. These approaches can be lengthy and inefficient. The future of deuterated synthesis lies in more direct and selective methods, particularly late-stage deuteration, where C-H bonds in a fully formed molecule are directly converted to C-D bonds. thieme-connect.com

Recent breakthroughs that could be applied to the synthesis of this compound and other small deuterated molecules include:

Transition-Metal-Catalyzed Hydrogen Isotope Exchange (HIE): Catalysts based on palladium, iridium, silver, or iron have been developed to selectively activate specific C-H bonds and exchange the hydrogen for deuterium from a simple source like deuterium gas (D₂) or heavy water (D₂O). nih.govresearchgate.netacs.org For a molecule like 2-Methyl-3-(methylthio)propanoic Acid, a catalyst could be designed to selectively deuterate the methylthio group without affecting other C-H bonds in the molecule.

Organophotocatalysis: This method uses light and an organic photocatalyst to generate reactive radical species that facilitate H/D exchange. nih.gov These reactions often proceed under mild conditions and can use inexpensive deuterium sources like D₂O, making them a "greener" alternative. nih.gov

Directed vs. Nondirected C-H Activation: Methodologies are being refined to either use a directing group on the molecule to guide the catalyst to a specific C-H bond or to achieve deuteration without a directing group, targeting the most reactive sites. thieme-connect.comacs.org

These innovative methods offer the potential to synthesize this compound more efficiently and with greater selectivity. As these techniques become more robust and predictable, they will accelerate the availability of a wide range of deuterated small molecules, enabling broader applications in research and development. sciencecoalition.org

| Organophotocatalysis | Uses light, an organic catalyst, and a simple deuterium source (e.g., D₂O) for H/D exchange. nih.gov | Mild reaction conditions, uses inexpensive reagents, environmentally friendly. | Substrate scope and selectivity are areas of active research. |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-Methyl-3-(methylthio)propanoic Acid |

| This compound |

| 3-Benzoylthio-2-methyl-propanoic acid |

| Deuterium |

| Deuterium gas (D₂) |

| Heavy water (D₂O) |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Methyl-3-(methylthio)propanoic Acid-d3 with high isotopic purity?

- Methodological Answer : Synthesis of deuterated compounds requires precise control over reaction conditions to minimize isotopic exchange. For this compound, use deuterated precursors (e.g., CD₃ groups) and anhydrous solvents to avoid proton contamination. Reaction steps should be optimized to preserve deuterium at specific positions (e.g., methyl groups), as seen in analogous syntheses of deuterated propanoic acids . Isotopic purity can be verified via mass spectrometry (MS) and nuclear magnetic resonance (NMR), where deuterium incorporation reduces proton signals in specific regions .

Q. Which analytical techniques are most effective for confirming the structure and isotopic labeling of this compound?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Determines molecular formula and deuterium content by comparing observed vs. theoretical mass-to-charge ratios .

- NMR Spectroscopy : Deuterium labeling alters proton environments, causing signal splitting or suppression. For example, deuterated methyl groups (CD₃) eliminate corresponding proton peaks in ¹H-NMR, while ²H-NMR confirms isotopic placement .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., -SH or -COOH) and validates structural integrity .

Advanced Research Questions

Q. How can researchers design experiments to track the metabolic incorporation of this compound in biological systems?

- Methodological Answer :

- Isotopic Tracer Studies : Administer the deuterated compound to cell cultures or model organisms and use liquid chromatography-tandem MS (LC-MS/MS) to detect deuterium-labeled metabolites in extracts. Compare retention times and fragmentation patterns with non-deuterated controls .

- Stable Isotope-Resolved Metabolomics (SIRM) : Track deuterium flow into downstream pathways (e.g., thioether metabolism) by analyzing isotopic enrichment in intermediates .

- Microsampling Techniques : Use microfluidic devices to minimize sample volume while maintaining sensitivity for low-abundance metabolites .

Q. What strategies resolve spectral data contradictions when analyzing deuterium-induced shifts in NMR spectra of this compound?

- Methodological Answer :

- Heteronuclear Correlation (HETCOR) Experiments : Map ¹H-¹³C couplings to distinguish overlapping signals caused by deuterium’s quadrupolar effects .

- Dynamic Nuclear Polarization (DNP) : Enhances sensitivity for low-concentration samples, mitigating signal loss from deuterium substitution .

- Computational Modeling : Use density functional theory (DFT) to predict chemical shifts and validate experimental spectra, reducing misinterpretation of split peaks .

Q. How does varying reaction conditions affect the yield and isotopic integrity during the synthesis of this compound?

- Methodological Answer :

- Temperature Control : Higher temperatures (>80°C) risk deuterium loss via exchange with protic solvents. Optimize at 40–60°C for balanced reaction kinetics and isotopic stability .

- Catalyst Selection : Use non-acidic catalysts (e.g., Pd/C) to avoid protonation of intermediates. Acidic conditions promote undesired H/D exchange .

- Purification Protocols : Employ size-exclusion chromatography to separate deuterated products from non-deuterated byproducts, ensuring >98% isotopic purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.